2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide
Description
2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide is an organic compound that features a fluorinated phenyl group and a phenylpropyl group attached to an acetamide moiety
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-2-16(14-6-4-3-5-7-14)19-17(20)12-13-8-10-15(18)11-9-13/h3-11,16H,2,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFOOFWUSLHIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 1-phenylpropan-1-amine.
Acylation Reaction: The 4-fluoroaniline undergoes an acylation reaction with acetic anhydride to form 4-fluoroacetanilide.
Reductive Amination: The 4-fluoroacetanilide is then subjected to reductive amination with 1-phenylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of 2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of analgesics and anti-inflammatory agents.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the acetamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(1-phenylpropyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-bromophenyl)-N-(1-phenylpropyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
2-(4-methylphenyl)-N-(1-phenylpropyl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(1-phenylpropyl)acetamide imparts unique electronic properties, such as increased electronegativity and stability, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated, brominated, and methylated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
